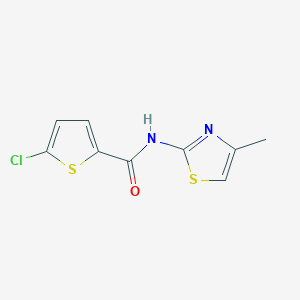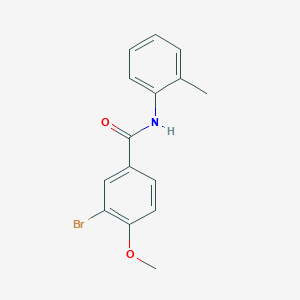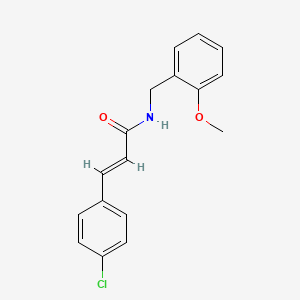![molecular formula C14H18F3N3O B5727483 N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as MPPT, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. MPPT is classified as a selective inhibitor of a specific enzyme, making it a valuable tool for studying the role of this enzyme in various biological processes. In
作用机制
MPPT works by selectively inhibiting the enzyme responsible for regulating ion channels in the brain. This enzyme, known as the Kv1.3 channel, plays a crucial role in the regulation of potassium ion channels. By inhibiting this enzyme, MPPT can affect the activity of potassium channels, leading to changes in membrane potential and cellular excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPT are complex and depend on the specific biological system being studied. However, studies have shown that MPPT can affect the activity of potassium channels, leading to changes in membrane potential and cellular excitability. These effects can have a wide range of physiological consequences, including changes in synaptic plasticity, learning, and memory.
实验室实验的优点和局限性
One of the main advantages of using MPPT in lab experiments is its selectivity for the Kv1.3 channel. This selectivity allows researchers to study the effects of ion channel regulation on specific biological processes without affecting other potassium channels. However, there are also limitations to using MPPT in lab experiments. For example, the complex synthesis method and high cost of MPPT can make it difficult for some researchers to obtain and use in their experiments.
未来方向
There are several future directions for research on MPPT. One potential area of research is the development of more efficient synthesis methods for MPPT. Another area of research is the identification of other biological systems that may be affected by MPPT. Finally, researchers may explore the potential therapeutic applications of MPPT in the treatment of neurological disorders that involve ion channel dysregulation.
Conclusion:
In conclusion, MPPT is a valuable research tool for studying the role of ion channels in various biological processes. Its selectivity for the Kv1.3 channel makes it a powerful tool for exploring the effects of ion channel regulation on physiological processes. While there are limitations to using MPPT in lab experiments, its potential applications in research and therapeutic settings make it an important area of study for the scientific community.
合成方法
The synthesis of MPPT involves several steps. The first step is the preparation of 3-(trifluoromethyl)aniline, which is then reacted with phosgene to form the corresponding isocyanate. The isocyanate is then reacted with 1-methyl-4-piperidinamine to form the final product, MPPT. The synthesis of MPPT is a complex process that requires careful handling and expertise in organic chemistry.
科学研究应用
MPPT is commonly used as a research tool to study the role of a specific enzyme in various biological processes. This enzyme, which is selectively inhibited by MPPT, is involved in the regulation of ion channels in the brain. By inhibiting this enzyme, researchers can study the effects of ion channel regulation on various physiological processes, including learning and memory.
属性
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O/c1-20-7-5-11(6-8-20)18-13(21)19-12-4-2-3-10(9-12)14(15,16)17/h2-4,9,11H,5-8H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADASFTJHDXZSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid](/img/structure/B5727406.png)
![6-chloro-5-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5727407.png)


![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![3-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5727420.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)

![7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727470.png)

